N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a unique combination of furan, thiazole, and nitrofuran moieties
Mechanism of Action
Target of action
Many compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The mode of action of a compound is highly dependent on its structure and the target it interacts with. For example, some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For example, some compounds can induce cell death in cancer cells, while others can inhibit the replication of viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized from 2-aminothiazole and 5-methylfurfural. The nitrofuran moiety can be introduced through nitration reactions involving furan derivatives. The final step involves coupling the thiazole and nitrofuran intermediates under specific reaction conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of furan oxides and thiazole oxides.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted furan or thiazole derivatives.
Scientific Research Applications
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- 4-methyl-N-[5-(5-methyl-furan-2-ylmethylene)-4-oxo-thiazolidin-2-ylidene]-benzenesulfonamide
Uniqueness
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is unique due to the presence of both nitrofuran and thiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential mechanisms of action compared to similar compounds .
Properties
IUPAC Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O5S/c1-7-2-3-9(20-7)8-6-22-13(14-8)15-12(17)10-4-5-11(21-10)16(18)19/h2-6H,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWKOEBSJBASLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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